9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H20F3NO6S and its molecular weight is 495.47. The purity is usually 95%.
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Scientific Research Applications
Polymer Science Applications
- Thermal Curable Monomers : Compounds with benzoxazine and coumarin rings, similar in complexity to the requested compound, have been synthesized for applications in polymer science. These monomers can undergo photodimerization and thermal ring-opening reactions, suggesting their utility in developing advanced polymers with specific thermal and optical properties (Kiskan & Yagcı, 2007).
Medicinal Chemistry Applications
Antimicrobial Activities : Derivatives of compounds with triazole and oxazin rings have been synthesized and shown to possess antimicrobial activities. This indicates that structurally complex oxazin derivatives may have potential as antimicrobial agents (Bektaş et al., 2007).
Allelochemicals and Bioactive Compounds : Benzoxazinones and related compounds, which share structural similarities with the requested compound, have been explored for their phytotoxic, antimicrobial, and insecticidal properties. These findings suggest potential applications in agriculture and bioactive material development (Macias et al., 2006).
Material Science Applications
- Functionalized Aromatic Compounds : Research on 4H-1,2-benzoxazines with electron-withdrawing substituents demonstrates their utility as intermediates for synthesizing oxygen-functionalized aromatic compounds. This indicates potential applications in material science for creating specialized molecules with desired electronic properties (Nakamura et al., 2003).
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO6S/c1-31-17-5-3-2-4-14(17)19-20(28)15-6-7-18-16(21(15)33-22(19)23(24,25)26)10-27(12-32-18)13-8-9-34(29,30)11-13/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTYMJYMWYKXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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